5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a 1-phenyl group at position 1 and a 2-(4-methoxyphenyl)-2-oxoethyl substituent at position 5 (Figure 1).
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-27-16-9-7-14(8-10-16)18(25)12-23-13-21-19-17(20(23)26)11-22-24(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCVIMOZFVDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the condensation of the pyrazole intermediate with a suitable pyrimidine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The 4-methoxy group in the target compound may improve aqueous solubility compared to hydrophobic analogs (e.g., 3-chlorophenyl in compound 35) .
- Purity : Derivatives like 15c achieved 99% HPLC purity, critical for preclinical studies .
- Stability : Azepane and tert-butyl groups (e.g., in and ) may enhance metabolic stability via steric protection.
Key Research Findings and Trends
Substituent Effects :
- Position 5 : Electron-withdrawing groups (e.g., 3-chlorophenyl in compound 35) enhance anticancer activity, while electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may improve solubility .
- Position 6 : Thioether linkages (e.g., 3-fluorobenzyl thio in 15b-e) contribute to enzyme inhibition via hydrophobic interactions .
Therapeutic Potential: Triazole and coumarin hybrids show promise in oncology and infectious diseases . Azepane-containing derivatives highlight the scaffold’s versatility in inflammation/pain management .
Tables and Figures
- Figure 1 : Structure of the target compound (generated using ChemDraw).
- Table 1 : Comparative analysis of analogs (as above).
Biological Activity
The compound 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl substituent. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold can act as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM. Specifically, one derivative demonstrated potent inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|---|
| 5i | EGFR | 0.3 | Arrested |
| 5i | VEGFR2 | 7.60 | Induced Apoptosis |
The mechanisms underlying the anticancer activity of this compound involve inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies have shown that these compounds bind effectively to the active sites of target proteins, disrupting their function and leading to cell death .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be significantly influenced by substitutions on the phenyl rings. For instance, modifications at the para position have been shown to enhance anticancer activity against various cancer cell lines. Compounds with electron-withdrawing groups generally exhibited improved potency compared to their unsubstituted counterparts .
Table 2: SAR Analysis of Substituted Pyrazolo[3,4-d]pyrimidines
| Substitution | Activity Level | Notes |
|---|---|---|
| Para-OH | High | Enhanced anticancer activity |
| Para-CH3 | Moderate | Reduced efficacy |
| No Substitution | Low | Baseline activity |
Case Studies
- MCF-7 Model Study : In vitro testing on MCF-7 cells revealed that the compound significantly inhibited proliferation and induced apoptosis through the activation of caspase pathways, aligning with findings from other studies on related compounds .
- In Vivo Studies : Animal models treated with derivatives showed reduced tumor sizes compared to controls, indicating potential for clinical application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
